Pyrrolo[1,2-a]pyrazin-4(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
821811-78-3 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
3H-pyrrolo[1,2-a]pyrazin-4-one |
InChI |
InChI=1S/C7H6N2O/c10-7-5-8-4-6-2-1-3-9(6)7/h1-4H,5H2 |
InChI Key |
PTRGVGUQIQSNGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N2C=CC=C2C=N1 |
Origin of Product |
United States |
Comprehensive Spectroscopic Characterization Techniques for Pyrrolo 1,2 a Pyrazin 4 3h One Structures
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like Pyrrolo[1,2-a]pyrazin-4(3H)-one and its derivatives. nih.gov The gas chromatograph separates individual components from a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. researchgate.net The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint.
For derivatives of the pyrrolopyrazine core, GC-MS analysis is crucial for both identification and purity assessment. researchgate.net The retention time (RT) from the GC provides an initial identification marker, while the mass spectrum confirms the molecular weight and fragmentation pattern. However, many positional isomers of alkylpyrazines can exhibit very similar mass spectra, making unambiguous identification challenging based on spectral data alone. nih.govresearchgate.net To overcome this, chemists often rely on Gas Chromatographic Retention Indices (RIs). nih.govresearchgate.net By comparing the retention time of the analyte to that of a series of n-alkane standards run under the same conditions, a more reliable identification can be achieved. nist.gov The NIST Chemistry WebBook provides reference data, including retention indices for related compounds like Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-, which has a reported retention index of 1935 on a non-polar DB-1 column. nist.gov
The purity of a this compound sample can be determined by examining the gas chromatogram for extraneous peaks. The area under each peak is proportional to the concentration of the corresponding compound, allowing for a quantitative assessment of purity.
Table 1: Typical GC-MS Parameters for Pyrrolopyrazine Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column Type | Capillary Column (e.g., DB-1, ZB-5MS) | Provides high-resolution separation of volatile compounds. nih.gov |
| Carrier Gas | Helium | Inert mobile phase to carry the sample through the column. researchgate.net |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. researchgate.net |
| Oven Program | Temperature ramp (e.g., 60 °C to 270 °C) | Separates compounds based on their boiling points and column interactions. nist.gov |
| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique that produces a reproducible fragmentation pattern. |
| MS Detector | Quadrupole or Ion Trap | Separates and detects ions based on their mass-to-charge ratio. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rjpbcs.com It is particularly advantageous for compounds that are non-volatile or thermally unstable, which may not be suitable for GC-MS. rjpbcs.com The LC system separates components in a liquid mobile phase, and the eluent is then introduced into the mass spectrometer, typically through an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). rjpbcs.com
The application of LC-MS is critical for the analysis of complex mixtures containing this compound and its analogues. For instance, advanced methods like two-dimensional liquid chromatography (2D-LC) coupled with a quadrupole time-of-flight mass spectrometer (QToF-MS) have been successfully employed to resolve numerous isomeric pyrrolizidine (B1209537) alkaloids, demonstrating the technique's high resolving power. nih.gov Such a method could be adapted to unambiguously separate and identify isomers within the pyrrolopyrazine class. LC-MS systems are highly sensitive and selective, making them suitable for identifying the compound in complex matrices and for high-throughput screening in drug discovery processes. rjpbcs.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a non-destructive and versatile technique used to identify the functional groups present in a molecule. longdom.org When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy absorbed. longdom.org The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which provides a unique fingerprint of the molecule. longdom.orgoregonstate.edu
The IR spectrum is typically divided into two main regions:
Functional Group Region (4000–1500 cm⁻¹): Absorptions in this region are characteristic of specific bond types (e.g., C=O, N-H, C-H), allowing for the identification of the key functional groups. oregonstate.edu
Fingerprint Region (1500–400 cm⁻¹): This region contains complex absorptions arising from the bending and stretching vibrations of the entire molecule. oregonstate.edu The unique pattern in this region is characteristic of the molecule as a whole and can be used to confirm its identity by matching it with a known spectrum.
For this compound, IR spectroscopy would be expected to show characteristic absorption bands corresponding to its core structure, which includes an amide (lactam) and an aromatic-like system.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |
|---|---|---|
| N-H (Amide) | 3200 - 3400 | Stretching |
| C-H (Aromatic/Vinyl) | 3000 - 3100 | Stretching |
| C=O (Amide/Lactam) | 1650 - 1690 | Stretching (strong) |
| C=C / C=N | 1500 - 1650 | Ring Stretching |
| C-N | 1200 - 1350 | Stretching |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, revealing its complete molecular structure. nih.gov
This powerful technique provides unambiguous information on:
The exact connectivity of atoms.
Bond lengths and bond angles between atoms.
The arrangement of molecules within the crystal lattice (crystal packing).
For novel heterocyclic compounds like derivatives of pyrrolo[1,2-b]pyridazine (B13699388), X-ray analysis has been used to definitively confirm the molecular structure and the regioselectivity of synthetic reactions. mdpi.com The structural data obtained from X-ray crystallography is considered the gold standard for structure elucidation and is invaluable for understanding structure-activity relationships. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and oxygen) that constitute a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. A close match between the experimental and theoretical values provides strong evidence for the proposed molecular formula and serves as a crucial check for the purity of the synthesized compound.
For this compound, the molecular formula is C₇H₆N₂O. The theoretical elemental composition can be calculated based on its molecular weight (134.14 g/mol ). sigmaaldrich.com This technique was instrumental in confirming the structures of newly synthesized pyrrolo[1,2-b]pyridazine derivatives. mdpi.com
Table 3: Elemental Analysis Data for this compound (C₇H₆N₂O)
| Element | Theoretical % | Experimental % (Expected Range) |
|---|---|---|
| Carbon (C) | 62.68% | ± 0.4% |
| Hydrogen (H) | 4.51% | ± 0.4% |
| Nitrogen (N) | 20.88% | ± 0.4% |
| Oxygen (O) | 11.93% | (Typically by difference) |
A successful elemental analysis, where the experimental values fall within an acceptable margin of error (typically ±0.4%) of the theoretical values, validates the molecular formula and indicates a high degree of sample purity.
Future Directions and Emerging Research Avenues for Pyrrolo 1,2 a Pyrazin 4 3h One
Development of Novel and More Efficient Synthetic Routes
The creation of complex molecules like Pyrrolo[1,2-a]pyrazin-4(3H)-one and its analogues is foundational to their study and application. While established synthetic methods exist, the focus is shifting towards developing more efficient, cost-effective, and environmentally benign routes.
Recent research has highlighted several innovative strategies. For instance, novel cyclization methods have been developed starting from readily available materials like methyl pyrrole-2-carboxylate. nih.gov One approach involves N-alkylation followed by cyclization to produce various aryl-substituted pyrrolo[1,2-a]pyrazinone derivatives. nih.govresearchgate.net Another strategy utilizes the condensation of 2-(pyrrol-1-yl)-1-ethylamine with aldehydes, followed by nucleophilic substitution, to yield 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines in good yields. nih.gov
A significant advancement lies in the stereoselective synthesis of these scaffolds. Given that the biological activity of chiral molecules is often dependent on their specific stereochemistry, controlling this aspect during synthesis is crucial. A structure-based scaffold decoration and stereoselective approach has been described for 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, leading to potent and selective kinase inhibitors. nih.gov This highlights the critical influence of stereochemistry on the pharmacological activity of the pyrrolo[1,2-a]pyrazine (B1600676) core. researchgate.net
The table below summarizes some of the novel synthetic approaches being explored.
| Starting Material | Key Reaction Steps | Target Scaffold | Reference |
| Methyl pyrrole-2-carboxylate | N-alkylation, Cyclization | Aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones | nih.gov |
| 2-(pyrrol-1-yl)-1-ethylamine | Condensation with aldehydes, Nucleophilic substitution | 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines | nih.gov |
| Substituted pyrrole-2-carboxylic acid | Conversion to amide, Cyclization | Pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(1H)-one | nih.gov |
| 2-chloronicotinaldehyde | Substitution with amines, Condensation with 2-(1H-pyrrol-1-yl)aniline | Pyrrolo[1,2-a]quinoxaline derivatives | nih.gov |
Advanced Computational Approaches for De Novo Design of this compound Analogues
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the de novo design of novel molecules with optimized properties. For the this compound scaffold, these in-silico methods are being used to predict binding affinities, understand structure-activity relationships (SAR), and design analogues with enhanced potency and selectivity.
Molecular docking studies are frequently employed to visualize and analyze the interactions between a ligand and its target protein. For example, docking studies of pyrrolo[1,2-a]quinoxaline-based derivatives helped to elucidate how these molecules bind to their target, Sirt6, revealing key interactions such as π-cation interactions with specific amino acid residues like Trp188. nih.gov Similarly, computational studies on related scaffolds have been used to guide the design of second-generation modulators of the N-Methyl-d-Aspartate (NMDA) Receptor, where it was hypothesized that forcing a specific conformation within the binding site could improve potency. nih.gov
Beyond simple docking, more advanced techniques like molecular dynamics (MD) simulations and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling are being applied. MD simulations can provide a more dynamic picture of the ligand-receptor complex, revealing the stability of interactions predicted by docking. semanticscholar.org 3D-QSAR models can generate statistically significant correlations between the three-dimensional properties of molecules and their biological activity, which is invaluable for designing more potent compounds. mdpi.com These computational tools are also crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds, helping to identify candidates with better drug-like profiles early in the discovery process. mdpi.combioorganica.com.ua
The table below outlines common computational techniques used in the design of heterocyclic compounds.
| Computational Technique | Application in Drug Design | Example Scaffold | Reference |
| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. | Pyrrolo[1,2-a]quinoxaline | nih.gov |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to assess the stability of ligand-receptor interactions. | Pyrrolo-fused heterocycles | semanticscholar.org |
| 3D-QSAR | Correlates the 3D structural features of molecules with their biological activity to guide optimization. | Pyrazolo[3,4-d]pyrimidine | mdpi.com |
| Virtual Screening | Screens large libraries of virtual compounds to identify potential hits. | Pyrazolo[3,4-d]pyrimidine | mdpi.com |
| ADMET Prediction | Predicts the pharmacokinetic properties of designed molecules. | Pyrrolo[2,3-d]pyrimidine | bioorganica.com.ua |
Exploration of Undiscovered Natural Product Sources for this compound Scaffolds
Natural products have historically been a rich source of novel chemical scaffolds for drug development. The this compound core, specifically in its diketopiperazine form (pyrrolo[1,2-a]pyrazine-1,4-dione), has been identified in various microorganisms, suggesting that nature's chemical diversity remains a promising frontier for discovering new analogues.
Recent studies have focused on isolating and characterizing these compounds from unique ecological niches. For instance, Streptomyces species, a genus renowned for its production of secondary metabolites, have been a particularly fruitful source. Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have been isolated from Streptomyces strains found in diverse environments such as mangrove soil sediments, brine springs, and marine habitats. scispace.comnih.govasiapharmaceutics.info One such compound, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-, was identified as a secondary metabolite with antioxidant activity from a marine Streptomyces sp. and a Bacillus cereus strain isolated from the potato rhizosphere. scispace.comekb.eg
The exploration of these undiscovered sources is critical. Each new environment, from deep-sea vents to unique soil microbiomes, has the potential to harbor microorganisms that produce novel variations of the this compound scaffold. The identification of these natural products not only provides new chemical entities for biological screening but also offers insights into their biosynthetic pathways, which could inspire novel chemoenzymatic synthetic strategies. rsc.org
The table below details some natural sources of the Pyrrolo[1,2-a]pyrazine-1,4-dione scaffold.
| Isolated Compound | Natural Source | Environment | Reference |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | Streptomyces sp. VITMK1 | Marine (Mangrove soil) | scispace.com |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Streptomyces mangrovisoli sp. nov | Mangrove soil | nih.gov |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- | Streptomyces sp. VITPK9 | Brine spring | asiapharmaceutics.info |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | Bacillus cereus strain KSAS17 | Potato rhizosphere | ekb.eg |
Q & A
Q. Q: What are the most efficient synthetic routes for Pyrrolo[1,2-a]pyrazin-4(3H)-one?
A: The one-step synthesis via propargylamine addition to 2-(acylethynyl)pyrroles, followed by CsCO-catalyzed cyclization, yields pyrrolo[1,2-a]pyrazines with high regioselectivity . For catalyst-free approaches, bromopyruvate-mediated cyclization with benzodiamines or ethynyl esters provides functionalized derivatives under mild conditions .
Basic Biological Activity
Q. Q: What biological activities are associated with this compound derivatives?
A: Hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione isolated from Bacillus tequilensis exhibits potent antibacterial activity against multidrug-resistant Staphylococcus aureus . Analogues from Mortierella alpina demonstrate antimicrobial and antioxidant properties, with structural features (e.g., alkyl or benzyl substituents) enhancing bioactivity .
Advanced Synthetic Design
Q. Q: How can reaction conditions be optimized to resolve contradictions in synthesis yields?
A: Discrepancies in yields often arise from solvent polarity, base strength, or purification methods. For example:
- Cyclization efficiency : Using DMF as a solvent at elevated temperatures improves imidazole ring closure but may require NaCO to mitigate side reactions .
- Catalyst selection : CsCO outperforms weaker bases in intramolecular cyclization steps due to enhanced deprotonation .
- Purification : HPLC or recrystallization resolves diastereomeric mixtures in hexahydro derivatives .
Advanced Structural Modification
Q. Q: What strategies enhance the bioactivity of this compound scaffolds?
A:
- Substituent effects : Fluorine or thienyl groups at position 3 increase lipoxygenase inhibition by improving binding affinity .
- Ring saturation : Partial hydrogenation (e.g., dihydro or tetrahydro derivatives) modulates pharmacokinetic properties, as seen in organocatalysts for asymmetric syntheses .
- Hybridization : Fusion with triazolo/triazino-quinazolines enhances anti-inflammatory activity via dual inhibition mechanisms .
Methodological Data Validation
Q. Q: How can computational methods guide the design of this compound derivatives?
A:
- Docking studies : Molecular docking identifies key interactions with targets like soybean lipoxygenase, where hydrophobic pockets favor bulky substituents .
- SAR analysis : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronegativity with antimicrobial potency .
- POM (Petra/Osiris/Molinspiration) analysis : Predicts pharmacokinetic parameters (e.g., logP, drug-likeness) for prioritization of synthetic targets .
Advanced Mechanistic Insights
Q. Q: What reaction mechanisms explain divergent cyclization pathways in this compound synthesis?
A:
- Dipole control : Benzimidazolium ylides undergo [3+2] cycloaddition with alkynes to form pyrrolo[1,2-a]quinoxalinones, with solvent polarity dictating regioselectivity .
- Nucleophile participation : Visible-light-induced dearomatization of indoles with external nucleophiles (e.g., SCF) proceeds via radical intermediates, confirmed by ESR spectroscopy .
Analytical Characterization
Q. Q: What spectroscopic techniques are critical for characterizing this compound derivatives?
A:
- NMR : - and -NMR distinguish regioisomers by unique splitting patterns in aromatic or saturated regions .
- FT-IR : Carbonyl stretches (1650–1750 cm) confirm lactam formation, while NH/OH bands validate hydrogen bonding .
- GC-MS/EI : Fragmentation patterns differentiate alkyl-substituted derivatives (e.g., m/z 154 for hexahydro backbone cleavage) .
Advanced Applications
Q. Q: How are this compound derivatives utilized in asymmetric catalysis?
A: Chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles catalyze enantioselective rearrangements (e.g., Steglich and Black rearrangements) via hydrogen-bonding interactions with substrates . Modifying the ester group at position 7 fine-tunes enantiomeric excess (up to 98% ee) in quaternary stereocenter formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
